molecular formula C6H5F2NO2S B047507 2,5-Difluorobenzenesulfonamide CAS No. 120022-63-1

2,5-Difluorobenzenesulfonamide

Cat. No. B047507
M. Wt: 193.17 g/mol
InChI Key: OLMFEUWXDKZGOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, involves click chemistry approaches starting from azido-substituted sulfonamides and alkynes. These methods incorporate various substituents, leading to compounds with significant inhibitory potency against carbonic anhydrase isozymes, indicating the efficiency of synthesis methods in producing functionalized sulfonamides (Pala et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of 2,5-Difluorobenzenesulfonamide derivatives have highlighted the influence of fluorine atoms on molecular aggregation. For instance, the crystal structure analysis of N-(difluorophenyl)benzamides has shown that fluorine substitution leads to shorter C–H⋯F contacts than normally expected, demonstrating the unique structural characteristics conferred by fluorine atoms in the benzene ring (Mocilac et al., 2016).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, exhibit high binding affinities to carbonic anhydrases, as demonstrated by their inhibitory activities. The introduction of fluorine atoms into the benzene ring enhances these compounds' potency, underlining the critical role of fluorine in modulating chemical reactivity and interaction with biological targets (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of 2,5-Difluorobenzenesulfonamide derivatives are significantly influenced by fluorine atoms. Fluorination affects the solubility, density, and crystalline structure of these compounds, impacting their physical behavior and potential applications in materials science and pharmacology. For example, the study of different supramolecular architectures mediated by weak interactions in crystals of N-aryl-2,5-dimethoxybenzenesulfonamides provides insights into the subtle effects of fluorine on the physical properties of sulfonamide compounds (Shakuntala et al., 2017).

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : It is used as a high-affinity and isoform-selective inhibitor of carbonic anhydrase, making it significant in research applications (Dudutienė et al., 2015). Similarly, 2,5-Difluorobenzenesulfonamide inhibits cytosolic carbonic anhydrase isoforms I and II and tumor-associated hCA IX and XII isoforms (Pala et al., 2014).

  • Synthesis and Molecular Studies : N-fluorobenzenesulfonimide (NFSI) is used for fluorination of 2,5-diarylthiazoles, leading to the formation of 4-fluorothiazole and a unique 4,4,5-trifluorothiazole (Hatfield et al., 2013). Additionally, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has potential applications in structural biology and molecular dynamics simulations (Murthy et al., 2018).

  • Anticancer Research : Dibenzenesulfonamides synthesized from 2,5-Difluorobenzenesulfonamide show potential as anticancer drug candidates by inducing apoptosis and autophagy pathways and inhibiting tumor-associated carbonic anhydrase isoenzymes (Gul et al., 2018).

  • Antibacterial Studies : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, derived from 2,5-Difluorobenzenesulfonamide, show antibacterial potential and are considered for therapeutic use in inflammatory ailments (Abbasi et al., 2017).

  • NMR Studies : 2,5-Difluorobenzenesulfonamide is studied using NMR techniques for understanding its complexes with human carbonic anhydrases (Dugad et al., 1989).

  • Synthetic Applications : It serves as a versatile means for preparing secondary amines and protecting amines (Fukuyama et al., 1995).

  • Biofilm Inhibition and Cytotoxicity Studies : Synthesized molecules from 2,5-Difluorobenzenesulfonamide exhibit inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020).

  • Sensor Development : N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) based sensors have been developed for detecting cobalt ions with high sensitivity and stability (Sheikh et al., 2016).

  • Corrosion Inhibition : FMPPDBS, a derivative of 2,5-Difluorobenzenesulfonamide, has been shown to have applications in corrosion inhibition of iron (Kaya et al., 2016).

properties

IUPAC Name

2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFEUWXDKZGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152661
Record name 2,5-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzenesulfonamide

CAS RN

120022-63-1
Record name 2,5-Difluorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
L Liu, MY Wu, C Huang, MG Teng… - … für Kristallographie-New …, 2017 - degruyter.com
The crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, C9H8BrF2NO2S Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
LB Dugad, CR Cooley, JT Gerig - Biochemistry, 1989 - ACS Publications
Department of Chemistry, University of California, Santa Barbara, Santa Barbara, California 93106 Received September 16, 1988; Revised Manuscript Received January 10, 1989 …
Number of citations: 32 pubs.acs.org
YJ Wu, J Guernon, J Shi, J Ditta… - Journal of Medicinal …, 2017 - ACS Publications
By taking advantage of certain features in piperidine 4, we developed a novel series of cyclohexylamine- and piperidine-based benzenesulfonamides as potent and selective Na v 1.7 …
Number of citations: 35 pubs.acs.org
Z Maben, R Arya, D Rane, WF An… - Journal of medicinal …, 2019 - ACS Publications
ERAP1 is an endoplasmic reticulum-resident zinc aminopeptidase that plays an important role in the immune system by trimming peptides for loading onto major histocompatibility …
Number of citations: 27 pubs.acs.org
RL Frkic, Y He, BB Rodriguez, MR Chang… - Journal of medicinal …, 2017 - ACS Publications
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor central to fatty acid and glucose homeostasis. PPARγ is the molecular target for type 2 diabetes mellitus (…
Number of citations: 28 pubs.acs.org
M Pulici, G Traquandi, C Marchionni… - …, 2015 - Wiley Online Library
Aberrant activation of the mitogen‐activated protein kinase (MAPK)‐mediated pathway components, RAF‐MEK‐ERK, is frequently observed in human cancers and clearly contributes to …
I Szabadkai, R Torka, R Garamvölgyi… - Journal of Medicinal …, 2018 - ACS Publications
The overexpression of AXL kinase has been described in many types of cancer. Due to its role in proliferation, survival, migration, and resistance, AXL represents a promising target in …
Number of citations: 25 pubs.acs.org
AB Nørholm, P Francotte, E Goffin, I Botez… - Journal of Chemical …, 2014 - ACS Publications
Positive allosteric modulation of the ionotropic glutamate receptor GluA2 presents a potential treatment of cognitive disorders, for example, Alzheimer’s disease. In the present study, we …
Number of citations: 19 pubs.acs.org
CY Kim - 2001 - search.proquest.com
Carbonic anhydrase II (CAII) catalyzes the reversible hydration of carbon dioxide. N-(4-sulfamylbenzoyl) benzylamine (SBB) is a competitive inhibitor of CAII with K d= 2.1 nM. Previous …
Number of citations: 2 search.proquest.com
K White, M Esparza, J Liang, P Bhat… - Journal of medicinal …, 2021 - ACS Publications
Influenza viruses cause approximately half a million deaths every year worldwide. Vaccines are available but partially effective, and the number of antiviral medications is limited. Thus, …
Number of citations: 7 pubs.acs.org

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